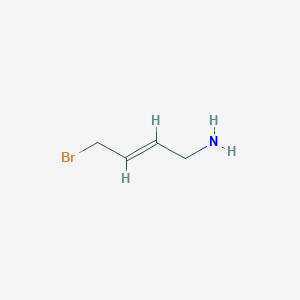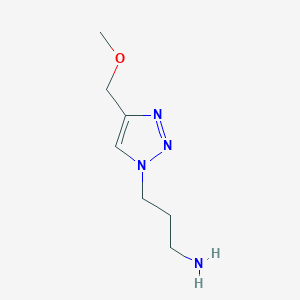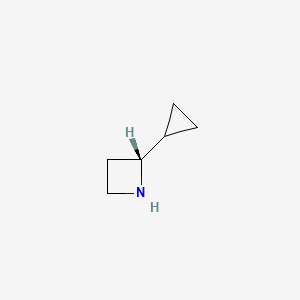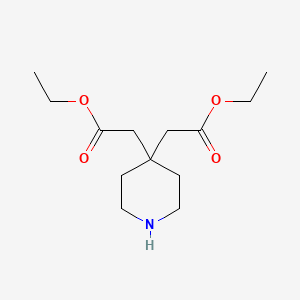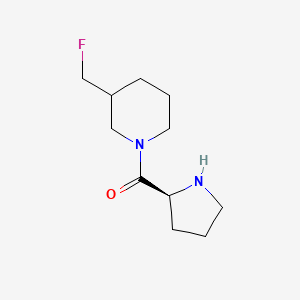
1-(L-Prolyl)-3-(fluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-Prolyl)-3-(fluoromethyl)piperidine is a synthetic organic compound that combines the structural features of L-proline and piperidine with a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with L-proline and piperidine as the primary starting materials.
Coupling Reaction: The L-proline derivative is then coupled with the fluoromethylated piperidine under appropriate conditions, often involving the use of coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(L-Prolyl)-3-(fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(L-Prolyl)-3-(fluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of neuroprotective agents and enzyme inhibitors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including peptides and macrocycles.
Biological Studies: The compound is used in studies related to enzyme activity and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, enzyme inhibition, or protein-protein interactions.
Comparison with Similar Compounds
1-(L-Prolyl)-3-(fluoromethyl)piperidine can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of the fluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C11H19FN2O |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2/t9?,10-/m0/s1 |
InChI Key |
KBSGWAWYGIIJHZ-AXDSSHIGSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)CF |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


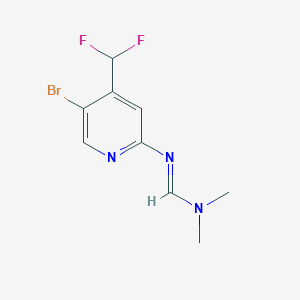
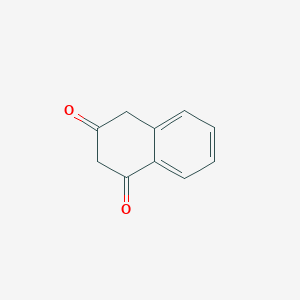
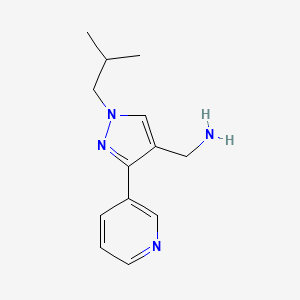

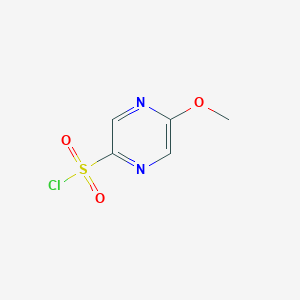


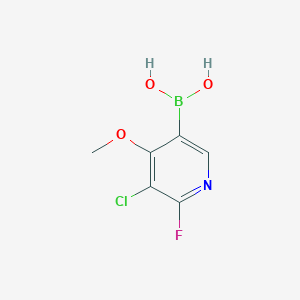
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

